Propan-2-ol;trichloromolybdenum

Overview

Description

Propan-2-ol, also known as isopropanol or 2-propanol, is a colorless, flammable organic compound with a pungent alcoholic odor . It is the simplest example of a secondary alcohol, where the alcohol carbon atom is attached to two other carbon atoms .

Synthesis Analysis

Propan-2-ol is used by consumers, in articles and by professional workers (widespread uses), in formulation or repacking, at industrial sites and in manufacturing . It is used in a variety of applications such as lubricants and greases, antifreeze products, coating products, adhesives and sealants, fillers, putties, plasters, modelling clay, finger paints, biocides (e.g. disinfectants, pest control products), polishes, waxes, fuels and toners .Molecular Structure Analysis

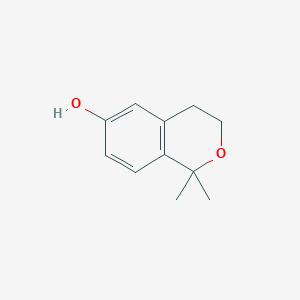

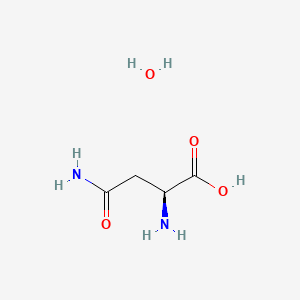

The molecular structure of Propan-2-ol is CH3CHOHCH3 . The hydrogen atoms (protons) of Propan-2-ol occupy 3 different chemical environments so that the low resolution NMR spectra should show 3 peaks of different H-1 NMR chemical shifts .Chemical Reactions Analysis

Propan-2-ol exhibits an unspecific mechanism of effect. It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins .Physical And Chemical Properties Analysis

Propan-2-ol is a colourless liquid and has an initial diluted odour. It is indefinitely miscible with water (1000 g/L at 25°C) and miscible with many organic liquids, such as acetone, alcohol and ether . Propan-2-ol has a relatively high vapour pressure of 5780 Pa at 25°C .Safety and Hazards

Propan-2-ol is highly flammable and can cause serious eye irritation. It may cause drowsiness or dizziness. It is advised to keep away from heat, sparks and open flame. Storage tanks and other containers must be earthed. Avoid contact with skin and eyes. Use mechanical ventilation in case of handling which causes formation of vapours .

Future Directions

properties

IUPAC Name |

propan-2-ol;trichloromolybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWWBSIISOXHDE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

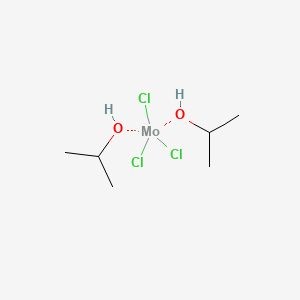

CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl3MoO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-ol;trichloromolybdenum | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.